![molecular formula C20H24N2O4 B2887421 N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide CAS No. 321555-78-6](/img/structure/B2887421.png)
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide
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Description
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide, also known as MPAA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPAA has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It can be synthesized through nucleophilic and amidation reactions . Its structure, characterized by borate and sulfonamide groups, allows for a variety of transformations in organic synthesis. For example, it can be used to protect diols or in the asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions.
Enzyme Inhibition
Due to the presence of borate groups, compounds like this one are often utilized as enzyme inhibitors . They can bind to the active sites of enzymes, thereby inhibiting their function. This is particularly useful in the development of new drugs that target specific enzymes within biological pathways.
Ligand in Drug Design
The compound’s unique structure makes it a potential ligand in drug design . Ligands are molecules that can bind to specific sites on target proteins, which can be crucial in the modulation of protein function. This application is significant in the development of targeted therapies for various diseases.
Fluorescent Probes
Borate-containing compounds are known to be used as fluorescent probes . They can identify and measure the presence of substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is valuable in both research and clinical diagnostics.
Stimulus-Responsive Drug Carriers
The compound’s borate ester bonds are advantageous in constructing stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to control the release of drugs. This technology is promising for improving the efficacy and safety of drug delivery systems.
Optical Applications
While not directly related to the exact compound , derivatives like 2-methoxy-4-nitroaniline, which share some structural similarities, have been studied for their potential in optical applications . These materials are valuable in technologies such as laser spectroscopy, optical modulators, and high-speed information processing due to their nonlinear optical properties.
properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-19(23)21-15-9-7-13(11-17(15)25-3)14-8-10-16(18(12-14)26-4)22-20(24)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUYVIHVJBBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)CC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325418 |
Source
|
Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
CAS RN |
321555-78-6 |
Source
|
Record name | N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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